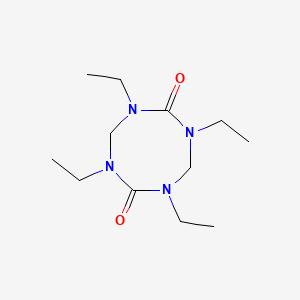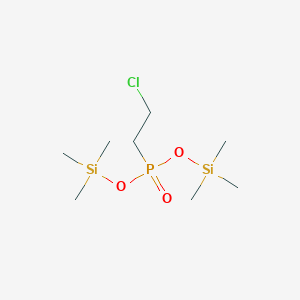
1,3,5,7-Tetraethyl-1,3,5,7-tetrazocane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,7-Tetraethyl-1,3,5,7-tetrazocane-2,6-dione is a chemical compound that belongs to the class of tetrazocanes This compound is characterized by its unique structure, which includes four ethyl groups and two ketone functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-tetraethyl-1,3,5,7-tetrazocane-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted hydrazines with diketones in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
化学反応の分析
Types of Reactions
1,3,5,7-Tetraethyl-1,3,5,7-tetrazocane-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce hydrazine derivatives.
科学的研究の応用
1,3,5,7-Tetraethyl-1,3,5,7-tetrazocane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,3,5,7-tetraethyl-1,3,5,7-tetrazocane-2,6-dione exerts its effects involves interactions with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo redox reactions makes it useful in various chemical transformations.
類似化合物との比較
Similar Compounds
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane: Known for its use in explosives.
1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: An organosilicon compound with unique structural properties.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Used as a ligand in catalysis.
特性
CAS番号 |
65133-63-3 |
|---|---|
分子式 |
C12H24N4O2 |
分子量 |
256.34 g/mol |
IUPAC名 |
1,3,5,7-tetraethyl-1,3,5,7-tetrazocane-2,6-dione |
InChI |
InChI=1S/C12H24N4O2/c1-5-13-9-14(6-2)12(18)16(8-4)10-15(7-3)11(13)17/h5-10H2,1-4H3 |
InChIキー |
OXOZCTLPATZEFQ-UHFFFAOYSA-N |
正規SMILES |
CCN1CN(C(=O)N(CN(C1=O)CC)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14480207.png)

![2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline](/img/structure/B14480219.png)
![1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4'-[(2-hydroxy-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trilithium salt](/img/structure/B14480224.png)

![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)
![4,7,8,9-Tetrahydro-5H-thieno[3,2-d]thiocine](/img/structure/B14480246.png)



![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)
![9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile](/img/structure/B14480284.png)

![benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate](/img/structure/B14480307.png)
